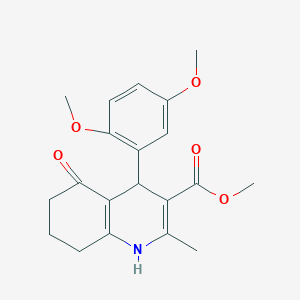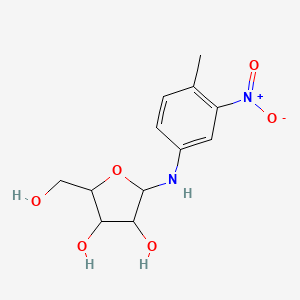
N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine (MNPA) is a synthetic compound that has been extensively studied for its biological activity. It is a nucleoside analogue that has shown promising results in scientific research applications, particularly in cancer research.
Wirkmechanismus
N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine is a nucleoside analogue that works by inhibiting DNA synthesis. It is incorporated into the DNA of cancer cells, which leads to the inhibition of DNA polymerase and the subsequent inhibition of DNA replication. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, it can cause DNA damage and induce apoptosis in cancer cells. N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. This makes it a promising candidate for anti-angiogenic therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine is its specificity for cancer cells, which minimizes toxicity in normal cells. N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine has also been shown to have synergistic effects with other chemotherapy drugs, making it a promising candidate for combination therapy. However, one of the limitations of N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine can cause DNA damage and induce apoptosis in normal cells at high concentrations, which limits its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine. One area of research is the optimization of the synthesis method to improve the yield and purity of N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine. Another area of research is the development of new formulations of N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine to improve its solubility in water and enhance its therapeutic potential. Furthermore, the mechanism of action of N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine needs to be further elucidated to understand its effects on cancer cells and normal cells. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine in humans.
Synthesemethoden
N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine can be synthesized through a multistep process. The first step involves the protection of arabinose with a tert-butyldimethylsilyl group. The second step involves the nitration of 4-methylphenol to obtain 4-methyl-3-nitrophenol. The third step involves the coupling of the protected arabinose and the nitrophenol using a palladium-catalyzed cross-coupling reaction. The final step involves the removal of the protecting group to obtain N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine has been extensively studied for its biological activity, particularly in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, N-(4-methyl-3-nitrophenyl)-alpha-D-arabinofuranosylamine has been shown to have synergistic effects with other chemotherapy drugs, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-5-(4-methyl-3-nitroanilino)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-6-2-3-7(4-8(6)14(18)19)13-12-11(17)10(16)9(5-15)20-12/h2-4,9-13,15-17H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNURZFNVCUFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(C(C(O2)CO)O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

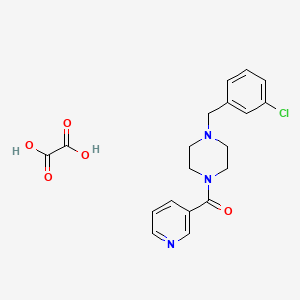
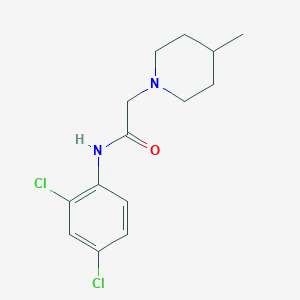
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4976361.png)

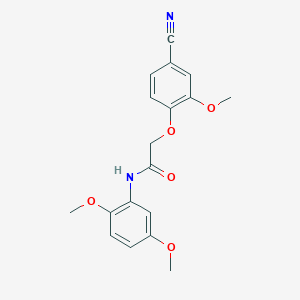
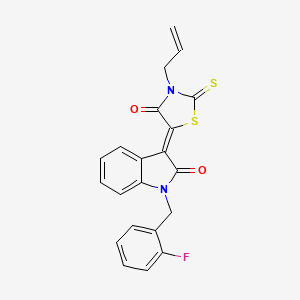
![3-[(diisobutylamino)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B4976386.png)
![(3-methoxybenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B4976387.png)
amino]benzoyl}amino)benzoate](/img/structure/B4976389.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide](/img/structure/B4976401.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4976408.png)

![2-[(5-chloro-2-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4976435.png)
